

# An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3,5-Trimethyl-1,4-cyclohexadiene

Cat. No.: B1610217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1,3,5-trimethyl-1,4-cyclohexadiene**, a notable substituted cyclic diene. The guide details its chemical and physical properties, spectroscopic profile, primary synthetic methodologies, and key chemical reactivity. The information is tailored for professionals in research and drug development who may utilize this compound as a building block in complex organic synthesis.

## Core Properties and Specifications

**1,3,5-Trimethyl-1,4-cyclohexadiene**, with the chemical formula  $C_9H_{14}$ , is a derivative of cyclohexadiene featuring three methyl groups at the 1, 3, and 5 positions.<sup>[1]</sup> This substitution pattern significantly influences its electronic properties and steric profile, making it a valuable reagent in synthetic chemistry.<sup>[1]</sup>

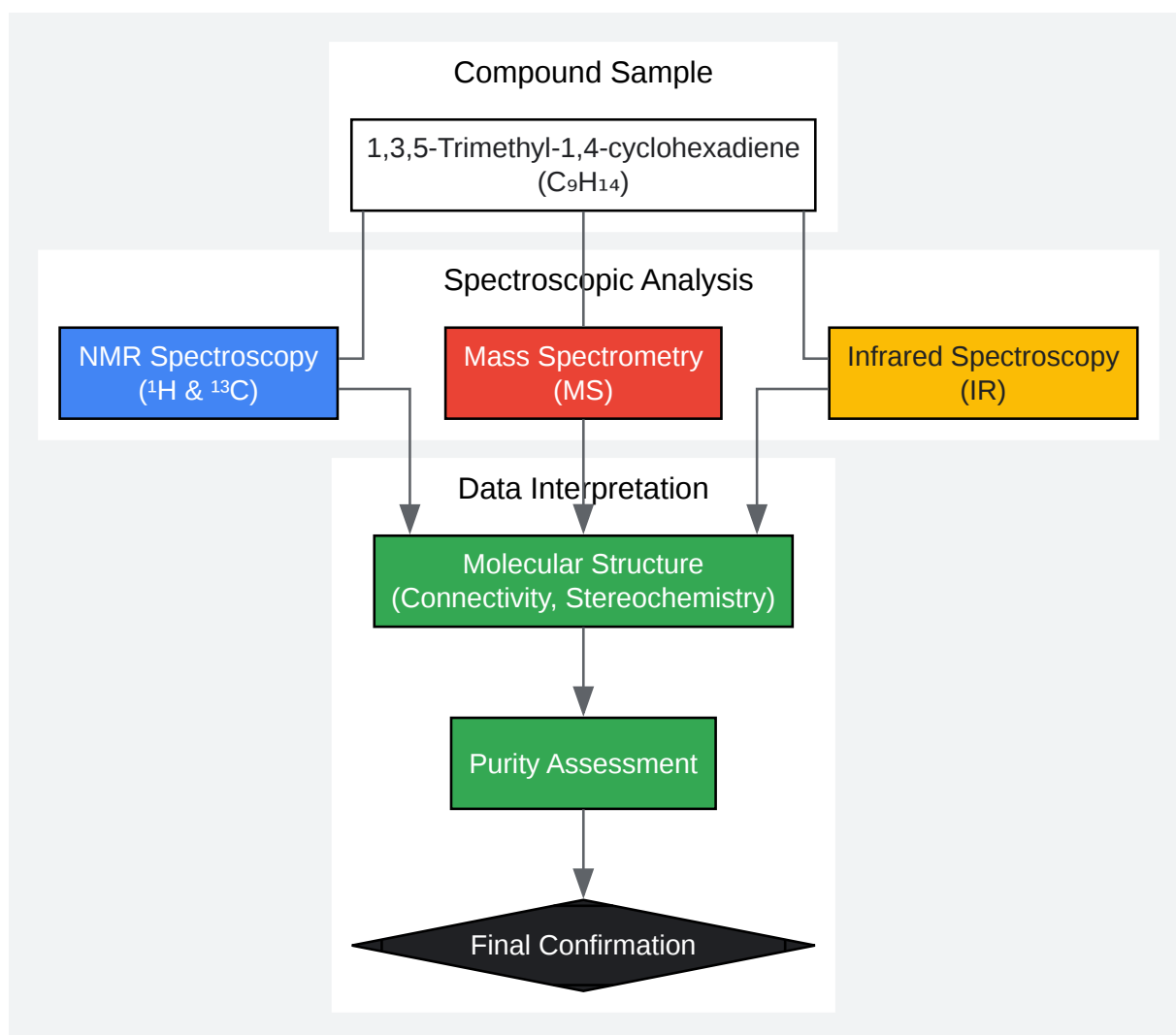
## Physical and Chemical Data

The fundamental properties of **1,3,5-trimethyl-1,4-cyclohexadiene** are summarized below. This data is essential for its handling, storage, and application in experimental setups.

Property	Value	Reference
CAS Number	4074-23-1	[2]
Molecular Formula	C <sub>9</sub> H <sub>14</sub>	[2][3]
Molecular Weight	122.21 g/mol	[1][2]
Density	0.820 g/cm <sup>3</sup>	[4][5]
Boiling Point	~172 °C	[5]
InChI Key	FWNSPYIKHBSEAH-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC1C=C(CC(=C1)C)C</chem>	[5]
Solubility	Insoluble in water	[1][6]
Appearance	Not specified, likely a liquid	

## Structural Elucidation and Spectroscopic Profile

Confirming the structure and purity of **1,3,5-trimethyl-1,4-cyclohexadiene** relies on a combination of standard spectroscopic techniques.



[Click to download full resolution via product page](#)

A logical workflow for the structural confirmation of the target compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for the structural determination of **1,3,5-trimethyl-1,4-cyclohexadiene**.<sup>[1]</sup>

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the vinylic protons on the double bonds, and the methylene protons of the ring. The chemical shifts and coupling patterns provide definitive information about the connectivity of the molecule.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display unique resonances for the methyl carbons, the  $\text{sp}^2$ -hybridized carbons of the  $\text{C}=\text{C}$  double bonds, and the  $\text{sp}^3$ -hybridized carbons of the ring, confirming the carbon framework.

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns.

- Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak ( $[\text{M}]^+$ ) at an  $m/z$  value of approximately 122, corresponding to its molecular weight.[\[1\]](#)
- Fragmentation: A common fragmentation pathway for alkyl-substituted cyclic compounds is the loss of a methyl radical ( $\bullet\text{CH}_3$ ), which would result in a prominent peak at  $m/z$  107 ( $[\text{M}-15]^+$ ).[\[1\]](#) Another potential fragmentation is a retro-Diels-Alder reaction, though this is often less favorable for substituted cyclohexadienes compared to the parent structure.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational modes.[\[1\]](#)

- C-H Stretching: Alkenyl C-H stretches are typically observed above  $3000\text{ cm}^{-1}$ , while alkyl C-H stretches appear just below  $3000\text{ cm}^{-1}$ .[\[1\]](#)
- C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the ring will also be present.

## Synthesis and Experimental Protocols

The most established method for synthesizing 1,4-cyclohexadiene derivatives from aromatic precursors is the Birch reduction.[\[1\]](#) This reaction is highly effective for converting 1,3,5-trimethylbenzene (mesitylene) into **1,3,5-trimethyl-1,4-cyclohexadiene**.



[Click to download full resolution via product page](#)

Workflow for the synthesis via Birch reduction.

## Detailed Protocol: Birch Reduction of Mesitylene

This protocol describes a generalized procedure for the synthesis of **1,3,5-trimethyl-1,4-cyclohexadiene**.

Materials:

- 1,3,5-Trimethylbenzene (Mesitylene)
- Anhydrous liquid ammonia ( $\text{NH}_3$ )
- Alkali metal (e.g., sodium or lithium)
- Anhydrous alcohol (e.g., ethanol or tert-butanol) as a proton source
- Reaction vessel equipped with a dry ice/acetone condenser and a stirring mechanism
- Quenching agent (e.g., ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether or pentane)

Procedure:

- Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and cool it to  $-78\text{ }^\circ\text{C}$ .

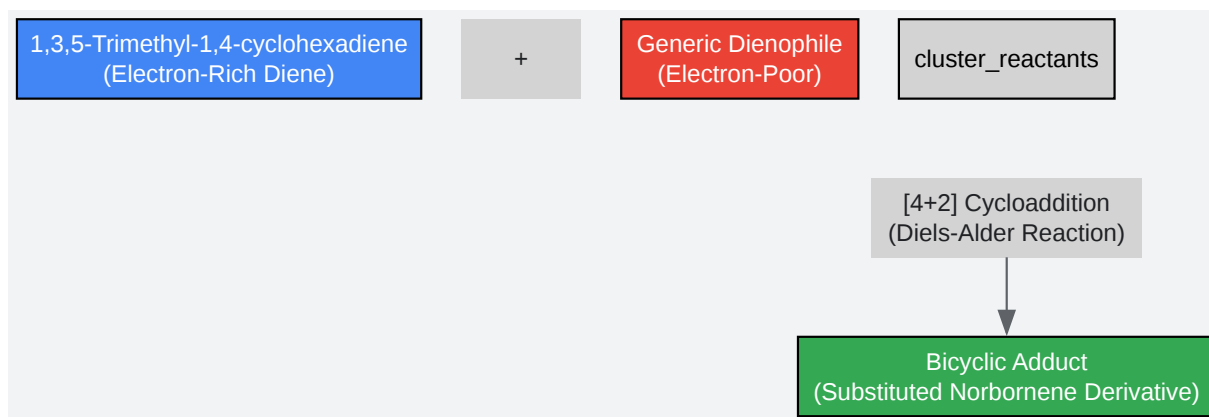
- Condensation: Condense anhydrous liquid ammonia into the reaction vessel to the required volume.
- Dissolution: Add the mesitylene and the alcohol proton source to the liquid ammonia with stirring.
- Reduction: Carefully add the alkali metal (e.g., sodium) in small pieces. The formation of a deep blue color indicates the presence of solvated electrons, which are the active reducing species. Continue adding the metal until the blue color persists.
- Reaction: Allow the reaction to stir at a low temperature (typically -33 °C, the boiling point of ammonia) for several hours until the starting material is consumed (monitored by TLC or GC).
- Quenching: Cautiously quench the reaction by adding a solid proton source like ammonium chloride to neutralize any remaining alkali metal.
- Evaporation: Allow the ammonia to evaporate under a stream of inert gas.
- Workup: Add water to the residue and perform a liquid-liquid extraction with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO<sub>4</sub>), and filter.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure **1,3,5-trimethyl-1,4-cyclohexadiene**.

## Chemical Reactivity and Synthetic Utility

The cyclohexadiene scaffold is a cornerstone in organic synthesis, primarily due to its participation in pericyclic reactions like the Diels-Alder cycloaddition.<sup>[1]</sup>

### The Diels-Alder Reaction

**1,3,5-Trimethyl-1,4-cyclohexadiene** is an electron-rich diene due to the three electron-donating methyl groups.<sup>[1]</sup> This enhances its reactivity towards electron-poor dienophiles in [4+2] cycloaddition reactions, making it an excellent tool for constructing complex bicyclic systems, which are common motifs in natural products and pharmaceutical agents.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Schematic of the Diels-Alder reaction.

## Radical-Mediated Pathways

Cyclohexadiene derivatives can also participate in radical reactions. They can serve as hydrogen atom donors, driven by the formation of a stable, resonance-stabilized cyclohexadienyl radical and the subsequent potential for aromatization.<sup>[1]</sup> This property makes them useful in studying radical chain mechanisms and for the functionalization of existing molecular frameworks.<sup>[1]</sup>

## Safety and Handling

While specific hazard data for **1,3,5-trimethyl-1,4-cyclohexadiene** is limited, it should be handled with the care appropriate for a volatile and potentially flammable hydrocarbon.<sup>[2][7]</sup>

Safety Aspect	Recommendation	Reference(s)
Personal Protective Equipment	Safety goggles with side-shields, chemical-impermeable gloves, and a lab coat. Ensure adequate ventilation or use a respirator if exposure limits are exceeded.	[8]
First-Aid (Inhalation)	Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.	[2]
First-Aid (Skin Contact)	Wash off with soap and plenty of water. Consult a physician.	[2]
First-Aid (Eye Contact)	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.	[2]
First-Aid (Ingestion)	Do NOT induce vomiting. Rinse mouth with water and consult a physician.	[2]
Fire Extinguishing Media	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.	[2]
Handling and Storage	Keep container tightly closed in a dry, well-ventilated place. Keep away from heat, sparks, and open flames.	[7][9]

## Conclusion

**1,3,5-Trimethyl-1,4-cyclohexadiene** is a versatile synthetic building block with well-defined physical and spectroscopic properties. Its primary utility lies in its role as an electron-rich diene for the construction of complex cyclic and bicyclic molecular architectures via the Diels-Alder



reaction. A thorough understanding of its synthesis, reactivity, and handling procedures is crucial for its effective application in research and the development of new chemical entities.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,3,5-Trimethyl-1,4-cyclohexadiene | 4074-23-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1,3,5-Trimethyl-1,4-cyclohexadiene | C<sub>9</sub>H<sub>14</sub> | CID 10931427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-trimethyl-1,4-cyclohexadiene [stenutz.eu]
- 5. Page loading... [guidechem.com]
- 6. 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE | 4074-23-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3,5-Trimethyl-1,4-cyclohexadiene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610217#properties-of-1-3-5-trimethyl-1-4-cyclohexadiene]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)